molecular formula C18H17N5OS B11074201 2-{[4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one

2-{[4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one

Cat. No.: B11074201
M. Wt: 351.4 g/mol
InChI Key: VJLNIPBZTXRVDF-UHFFFAOYSA-N
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Description

2-{[4-(bicyclo[221]hept-5-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one is a complex organic compound featuring a unique combination of bicyclic, triazole, and phthalazinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(bicyclo[221]hept-5-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one typically involves multiple steps, starting with the preparation of the bicyclo[221]hept-5-en-2-yl derivativeCommon reagents used in these reactions include epichlorohydrin, tetramethylammonium iodide, and various sulfonamides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-{[4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one is unique due to its combination of bicyclic, triazole, and phthalazinone structures. This unique arrangement of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17N5OS

Molecular Weight

351.4 g/mol

IUPAC Name

2-[[4-(2-bicyclo[2.2.1]hept-5-enyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one

InChI

InChI=1S/C18H17N5OS/c24-17-14-4-2-1-3-13(14)9-19-22(17)10-16-20-21-18(25)23(16)15-8-11-5-6-12(15)7-11/h1-6,9,11-12,15H,7-8,10H2,(H,21,25)

InChI Key

VJLNIPBZTXRVDF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)N3C(=NNC3=S)CN4C(=O)C5=CC=CC=C5C=N4

Origin of Product

United States

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